tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate
CAS No.: 186203-13-4
Cat. No.: VC20924817
Molecular Formula: C10H17F3N2O2
Molecular Weight: 254.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 186203-13-4 |
|---|---|
| Molecular Formula | C10H17F3N2O2 |
| Molecular Weight | 254.25 g/mol |
| IUPAC Name | tert-butyl N-[3-(trifluoromethyl)pyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C10H17F3N2O2/c1-8(2,3)17-7(16)15-9(10(11,12)13)4-5-14-6-9/h14H,4-6H2,1-3H3,(H,15,16) |
| Standard InChI Key | CBRWRWRFOZZKCN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1(CCNC1)C(F)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCNC1)C(F)(F)F |
Introduction
Chemical Properties and Structural Characteristics
tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate features several key structural elements that define its chemical properties and reactivity. The compound's molecular architecture can be broken down into three primary components: a pyrrolidine ring, a trifluoromethyl substituent, and a tert-butyloxycarbonyl protecting group.
Basic Chemical Information
The compound is characterized by the following fundamental properties:
| Property | Value |
|---|---|
| CAS Number | 186203-13-4 |
| Molecular Formula | C10H17F3N2O2 |
| Molecular Weight | 254.25 g/mol |
| IUPAC Name | tert-butyl N-[3-(trifluoromethyl)pyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C10H17F3N2O2/c1-8(2,3)17-7(16)15-9(10(11,12)13)4-5-14-6-9/h14H,4-6H2,1-3H3,(H,15,16) |
| Standard InChIKey | CBRWRWRFOZZKCN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1(CCNC1)C(F)(F)F |
| Purity (Typical Commercial) | ≥97% |
Structural Features
The compound contains several distinctive structural elements:
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Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle that serves as the core structure, offering conformational flexibility and a secondary amine functional group.
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Trifluoromethyl Group (CF3): Located at position 3 of the pyrrolidine ring, this substituent creates a quaternary carbon center and contributes significantly to the compound's lipophilicity and metabolic stability.
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Carbamate Functionality: The tert-butyloxycarbonyl (Boc) group attached to the nitrogen at the 3-position serves as a protecting group for the amine, offering selective deprotection capabilities under acidic conditions.
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Stereochemistry: While the general compound may exist as a racemate, specific stereoisomers (such as the S-isomer with CAS 1491150-32-3) have been isolated and studied .
Synthesis and Preparation Methods
The synthesis of tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate involves several strategic approaches that focus on establishing the pyrrolidine core with appropriate functionalization.
General Synthetic Approaches
Multiple synthetic pathways can be employed to prepare this compound, typically involving:
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Construction of the Trifluoromethylated Pyrrolidine Core: Methods focusing on building the heterocyclic ring system with the CF3 group already incorporated.
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Functionalization of Preformed Pyrrolidines: Approaches that start with simpler pyrrolidine derivatives and introduce the trifluoromethyl group through appropriate chemical transformations.
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Protection Strategies: Methods incorporating the tert-butyloxycarbonyl (Boc) protecting group at an appropriate stage in the synthesis to selectively protect the amine functionality.
Specific Synthetic Methodology
A typical synthesis pathway often involves the reaction of tert-butyl carbamate with a trifluoromethyl-substituted pyrrolidine derivative. These reactions generally employ:
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Base Conditions: Utilization of bases such as sodium hydride or potassium carbonate to facilitate the reaction.
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Solvent Systems: Aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to promote solubility and reactivity.
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Temperature Control: Reactions are typically conducted at elevated temperatures to ensure complete conversion and optimize yields.
For industrial-scale production, these synthetic routes may be modified to incorporate continuous flow reactors and automated systems, ensuring consistent quality and improved yield profiles.
Purification Techniques
After synthesis, the compound requires purification to achieve high purity (typically ≥97%). Common purification methods include:
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Column Chromatography: Utilizing silica gel with appropriate solvent systems.
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Recrystallization: From suitable solvent combinations to obtain crystalline material.
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HPLC Purification: For analytical or high-purity requirements.
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Vacuum Distillation: For larger scale preparations, though care must be taken due to the compound's high boiling point.
Chemical Reactivity
The reactivity of tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate is governed by its functional groups and their interaction with various reagents and reaction conditions.
Carbamate Group Reactivity
The tert-butyloxycarbonyl (Boc) group represents a key reactive site:
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Acid-Catalyzed Deprotection: Treatment with acids such as trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane cleaves the Boc group to reveal the free amine, a transformation critical for further functionalization.
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Hydrolytic Stability: The carbamate linkage shows resistance to hydrolysis under neutral and basic conditions, contributing to its utility as a protecting group in multi-step syntheses.
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Base-Mediated Transformations: Under strongly basic conditions, deprotonation of the carbamate NH can occur, enabling potential alkylation reactions.
Pyrrolidine Ring Reactivity
The pyrrolidine ring system offers several reaction pathways:
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N-Functionalization: The secondary amine nitrogen can undergo alkylation, acylation, or participate in reductive amination reactions.
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Ring Modifications: The pyrrolidine ring can potentially undergo ring-opening reactions under certain conditions, though the quaternary carbon bearing the CF3 group limits some transformation possibilities.
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Ring Expansion: Under appropriate conditions, the pyrrolidine system can be elaborated into larger heterocyclic systems.
Trifluoromethyl Group Effects
The CF3 substituent significantly influences the compound's reactivity:
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Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl group affects the electron density distribution within the molecule, influencing the reactivity of adjacent functional groups.
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Steric Considerations: The bulky CF3 group creates significant steric hindrance around the quaternary carbon center, potentially limiting access to this region in certain reactions.
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Stability Enhancement: The C-CF3 bond is highly resistant to many chemical transformations, providing a stable anchor point in the molecule during various synthetic operations.
Applications in Research and Development
tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate serves as a valuable building block in various research contexts, particularly in medicinal chemistry and pharmaceutical development.
Role in Medicinal Chemistry
This compound has significant value in drug discovery efforts:
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Building Block: Its well-defined structural features and functional groups make it an excellent intermediate for constructing more complex molecules with potential biological activity.
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Scaffold Diversity: The pyrrolidine core represents a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and approved pharmaceuticals.
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Fluorine Chemistry: The trifluoromethyl group contributes to the compound's utility in creating fluorinated drug candidates, which often exhibit enhanced metabolic stability and membrane permeability .
Synthetic Applications
The compound's utility extends to various synthetic applications:
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Heterocyclic Chemistry: As a functionalized pyrrolidine derivative, it serves as a starting material for constructing more complex heterocyclic systems.
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Diversity-Oriented Synthesis: Its functional groups allow for selective transformations, enabling the creation of diverse compound libraries for biological screening.
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Asymmetric Synthesis: Stereochemically pure versions of this compound can serve as chiral building blocks for stereoselective transformations .
Biological Activity Considerations
While the compound itself primarily serves as an intermediate, its structural features contribute to potential biological activities:
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Lipophilicity Enhancement: The trifluoromethyl group increases lipophilicity, potentially improving membrane permeability of derived compounds.
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Metabolic Stability: CF3-containing compounds often exhibit enhanced resistance to oxidative metabolism, potentially extending the half-life of drug candidates.
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Hydrogen Bonding Capabilities: The carbamate functionality provides hydrogen bond donor and acceptor sites, important for specific target interactions in drug design .
Comparative Analysis with Related Compounds
Understanding tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate in context requires comparing it with structurally similar compounds.
Structural Analogues Comparison
| Compound | CAS Number | Molecular Weight | Key Structural Difference | Notable Property |
|---|---|---|---|---|
| tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate | 186203-13-4 | 254.25 g/mol | Reference compound | Balanced lipophilicity and carbamate stability |
| tert-Butyl ((3S)-3-(trifluoromethyl)pyrrolidin-3-yl)carbamate | 1491150-32-3 | 254.25 g/mol | Specific stereochemistry (S isomer) | Potentially different biological activity profile |
| tert-Butyl ((3R,4S)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate | 168544-95-4 | 254.25 g/mol | Different position of CF₃ group | Modified reactivity pattern |
| tert-Butyl (3-methylpyrrolidin-3-yl)carbamate | 147459-52-7 | 200.28 g/mol | Methyl instead of CF₃ group | Lower lipophilicity, different metabolic profile |
| tert-Butyl (6-(trifluoromethyl)pyridin-3-yl)carbamate | 325457-86-1 | 262.23 g/mol | Pyridine ring instead of pyrrolidine | Different electronic properties and reactivity |
| tert-Butyl [3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate | 1886967-53-8 | 251.24 g/mol | Bicyclo[1.1.1]pentane instead of pyrrolidine | Enhanced rigidity and unique spatial arrangement |
Structure-Activity Relationships
The structural features of tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate contribute to its chemical and potential biological properties:
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Ring System Effects: The five-membered pyrrolidine ring creates a specific spatial arrangement that differs from six-membered analogues (such as piperidines), affecting molecular recognition and binding properties .
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Conformational Analysis: The quaternary carbon bearing the CF3 group influences the conformational preferences of the pyrrolidine ring, potentially affecting how derivative compounds interact with biological targets.
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Electronic Distribution: The electron-withdrawing trifluoromethyl group creates a unique electronic environment that can modulate the properties of adjacent functional groups, particularly the carbamate NH and the pyrrolidine nitrogen .
Advantages of Trifluoromethylation
The incorporation of a trifluoromethyl group provides several advantages compared to non-fluorinated analogues:
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Metabolic Stability: The CF3 group resists oxidative metabolism, potentially extending the half-life of derived compounds in biological systems.
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Lipophilicity Modulation: Trifluoromethyl substitution typically increases lipophilicity (log P), enhancing membrane permeability while maintaining reasonable molecular weight.
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Bond Strength: The C-CF3 bond exhibits high stability, providing a fixed anchor point that remains intact through various chemical transformations and metabolic processes.
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Conformational Effects: The bulky trifluoromethyl group can lock molecules into specific conformations that may be favorable for biological activity .
Analytical Characterization
Proper identification and characterization of tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate are essential for research applications.
Spectroscopic Profiles
The compound exhibits characteristic spectroscopic properties:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR would show distinctive patterns for the tert-butyl group (singlet at approximately δ 1.4-1.5 ppm), pyrrolidine ring protons (complex multiplets between δ 2.0-3.5 ppm), and the carbamate NH (broad singlet at δ 5.0-6.0 ppm).
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¹³C NMR would display characteristic signals for the CF3 group (quartet due to C-F coupling), carbonyl carbon, quaternary carbons, and aliphatic carbons.
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¹⁹F NMR would show a characteristic singlet for the CF3 group at approximately δ -70 to -80 ppm.
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Infrared Spectroscopy (IR):
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Characteristic bands include C=O stretching (approximately 1700 cm⁻¹), N-H stretching (3300-3400 cm⁻¹), and C-F stretching (1000-1400 cm⁻¹).
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Mass Spectrometry:
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Molecular ion peak at m/z 254 (M⁺), with fragmentation patterns including loss of the tert-butyl group (m/z 198) and further fragmentations of the pyrrolidine ring.
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Chromatographic Methods
For purity determination and analysis, several chromatographic techniques are applicable:
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High-Performance Liquid Chromatography (HPLC):
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Typical conditions include C18 reverse-phase columns with gradient elution using acetonitrile/water systems with 0.1% formic acid.
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Thin-Layer Chromatography (TLC):
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Silica gel plates with ethyl acetate/hexane or dichloromethane/methanol systems, visualized by UV light and ninhydrin or KMnO4 staining.
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Gas Chromatography (GC):
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May require derivatization due to the polar functional groups present.
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Structural Confirmation
For definitive structural confirmation, techniques beyond routine spectroscopy might include:
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X-ray Crystallography: Provides unambiguous structural information, including absolute configuration for stereoisomers.
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High-Resolution Mass Spectrometry: Confirms molecular formula through accurate mass determination.
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2D NMR Techniques: COSY, HSQC, and HMBC experiments to confirm structural assignments and connectivity patterns.
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